

An In-depth Technical Guide to the Molecular Structure and Properties of GB110

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GB110 is a potent, orally active, and selective non-peptidic agonist of the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of **GB110**. Detailed methodologies for key in vitro and in vivo experiments used to characterize this compound are presented, along with a summary of its activity across various cell lines. Furthermore, the downstream signaling pathways activated by **GB110** are elucidated through graphical representations. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on PAR2-targeted therapies.

Molecular Structure and Physicochemical Properties

GB110 is a synthetic organic molecule with the full chemical name N-((S)-1-(((2S,3S)-1-((3-(4-(aminomethyl)piperidine-1-carbonyl)benzyl)amino)-3-methyl-1-oxopentan-2-yl)amino)-3-cyclohexyl-1-oxopropan-2-yl)isoxazole-5-carboxamide. Its molecular formula is C33H48N6O5, and it has a molecular weight of 608.78 g/mol .[1]



Table 1: Physicochemical Properties of GB110

Property	Value	Reference
Molecular Formula	C33H48N6O5	[1]
Molecular Weight	608.78 g/mol	[1]
Hydrogen Bond Acceptors	9	[2]
Hydrogen Bond Donors	4	[2]
Rotatable Bonds	17	[2]
Topological Polar Surface Area	159.66 Ų	[2]
XLogP	4.8	[2]
SMILES	O1C(C(NINVALID-LINK C(NINVALID-LINK CC">C@HC(NCC2=CC=CC(C (N3CCC(CN)CC3)=O)=C2)=O) =O)=O)=CC=N1	[1]

Pharmacological Properties and Mechanism of Action

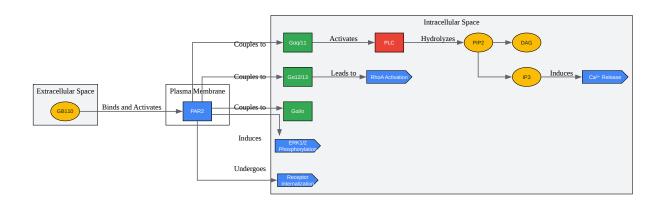
GB110 is a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2).[3][4] PAR2 is a G protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase.[4][5] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. **GB110**, as a non-peptidic agonist, mimics the action of the tethered ligand to activate PAR2.[6]

Upon activation by **GB110**, PAR2 couples to several heterotrimeric G proteins, including Gqq/11, Gq12/13, and Gqi/o.[7][8][9] This coupling initiates a cascade of downstream signaling events. The activation of the Gqq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium



(Ca2+), a key second messenger.[3][7] The activation of Gα12/13 leads to the activation of RhoA, a small GTPase involved in cytoskeletal rearrangements.[5] Furthermore, PAR2 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and differentiation.[1]

Activation of PAR2 by **GB110** also induces receptor internalization, a process that is important for signal desensitization and termination.[3][4]



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Caption: GB110-activated PAR2 signaling cascade.

In Vitro and In Vivo Activity

The activity of **GB110** has been characterized in a variety of in vitro and in vivo models.

Table 2: In Vitro Activity of GB110 in Intracellular Calcium Mobilization Assays



Cell Line	Description	EC50 (nM)	Reference
HT29	Human colon adenocarcinoma	~200 - 280	[3][4]
A549	Human lung carcinoma	-	[3]
Panc-1	Human pancreatic carcinoma	-	[3]
MDA-MB-231	Human breast adenocarcinoma	-	[3]
MKN1	Human gastric adenocarcinoma	-	[3]
MKN45	Human gastric adenocarcinoma	-	[3]
HUVEC	Human umbilical vein endothelial cells	-	[3]

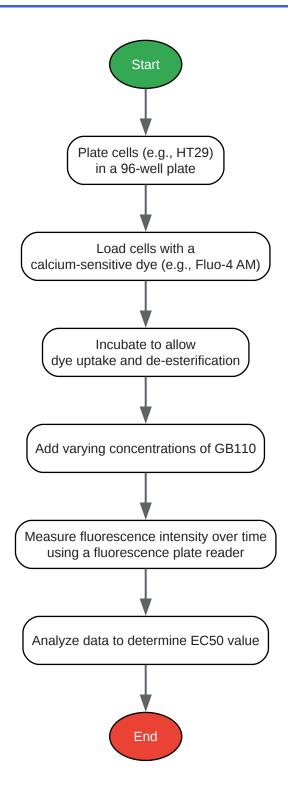
Table 3: In Vivo Activity of GB110 in the Rat Paw Edema Model

Dose	Route of Administration	Effect	Reference
Not specified	Intraplantar injection	Induction of paw edema	[4]

Experimental ProtocolsIntracellular Calcium Mobilization Assay

This assay measures the ability of **GB110** to induce an increase in intracellular calcium concentration, a hallmark of PAR2 activation via the $G\alpha q/11$ pathway.





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Caption: Workflow for Intracellular Calcium Mobilization Assay.

Methodology:

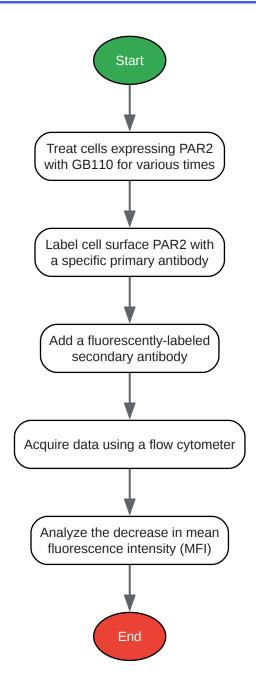


- Cell Culture: Human cell lines such as HT29, A549, Panc-1, MDA-MB-231, MKN1, MKN45, or HUVEC are cultured in appropriate media and conditions.[3] Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution. A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well.[10] The plate is incubated in the dark to allow for dye uptake and intracellular de-esterification.
- Compound Addition: After incubation, the dye solution is removed, and cells are washed. A
 buffer solution is added, and baseline fluorescence is measured. Varying concentrations of
 GB110 are then added to the wells.
- Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately and kinetically over time using a fluorescence plate reader.
- Data Analysis: The increase in fluorescence is plotted against the concentration of **GB110** to generate a dose-response curve, from which the EC50 value is calculated.

PAR2 Internalization Assay

This assay quantifies the **GB110**-induced internalization of the PAR2 receptor from the cell surface, typically measured by flow cytometry.





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Caption: Workflow for PAR2 Internalization Assay.

Methodology:

• Cell Treatment: Cells endogenously or exogenously expressing PAR2 are treated with a specific concentration of **GB110** for various time points.

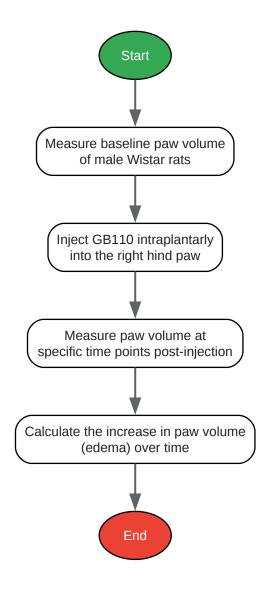


- Antibody Staining: Following treatment, cells are detached and incubated with a primary antibody specific for an extracellular epitope of PAR2. After washing, a fluorescently labeled secondary antibody is added.
- Flow Cytometry: The fluorescence intensity of the cell population is measured using a flow cytometer.
- Data Analysis: The decrease in mean fluorescence intensity (MFI) compared to untreated cells is indicative of receptor internalization. The rate and extent of internalization can be quantified.

Rat Paw Edema Model

This in vivo model assesses the pro-inflammatory effects of **GB110** by measuring the swelling (edema) it induces in the paw of a rat.





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Caption: Workflow for Rat Paw Edema Model.

Methodology:

- Animals: Male Wistar rats are typically used for this model.[11]
- Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[12]
- Compound Administration: A solution of **GB110** is injected into the subplantar region of the right hind paw. The contralateral paw is often injected with vehicle as a control.
- Edema Measurement: Paw volume is measured at various time points after the injection.



Data Analysis: The degree of edema is calculated as the increase in paw volume compared
to the baseline measurement. Dose-response curves can be generated by testing different
concentrations of GB110.

Conclusion

GB110 is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its potency, selectivity, and oral activity make it a promising lead compound for the development of novel therapeutics targeting PAR2-mediated conditions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the molecular and cellular effects of **GB110** and to explore its therapeutic potential.

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